1-[2-(4-ethoxyphenoxy)ethyl]piperidine oxalate
Overview
Description
1-[2-(4-ethoxyphenoxy)ethyl]piperidine oxalate is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16818752 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Substitution Reactions
The study by Pietra and Vitali (1972) elucidates the nucleophilic aromatic substitution reactions involving compounds like piperidine, highlighting the reaction kinetics and mechanisms without specific mention of 1-[2-(4-ethoxyphenoxy)ethyl]piperidine oxalate. This research provides foundational knowledge on how such structures may react under various conditions, offering insights into potential modifications and derivatives of related compounds for various applications, including but not limited to pharmaceuticals and organic synthesis (Pietra & Vitali, 1972).
Environmental and Biological Impact of Similar Structures
Werner, Garratt, and Pigott (2012) review the sorption of phenoxy herbicides, including compounds with ethoxy groups similar to this compound, to various environmental matrices. This work is crucial for understanding the environmental fate, mobility, and potential bioaccumulation risks of such compounds, offering insights into environmental safety and degradation pathways (Werner, Garratt, & Pigott, 2012).
Surfactant and Degradation Products
Ying, Williams, and Kookana (2002) discuss the environmental fate of alkylphenol ethoxylates (APEs), surfactants that share structural similarities with the ethoxy group present in this compound. The review focuses on the biodegradation products and their persistence in the environment, highlighting the importance of understanding the degradation pathways and potential environmental impacts of such compounds (Ying, Williams, & Kookana, 2002).
Antioxidant Capacity and Biological Assays
Huang, Ou, and Prior (2005) explore the chemistry behind antioxidant capacity assays, providing a framework for evaluating the antioxidant potential of compounds including those similar to this compound. Understanding these assays is critical for assessing the potential health benefits and therapeutic applications of antioxidants derived from or related to this compound (Huang, Ou, & Prior, 2005).
Properties
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-2-17-14-6-8-15(9-7-14)18-13-12-16-10-4-3-5-11-16;3-1(4)2(5)6/h6-9H,2-5,10-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUIUJAKLICUFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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